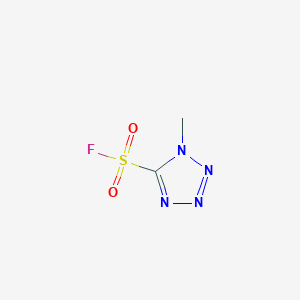

1-methyl-1H-1,2,3,4-tetrazole-5-sulfonyl fluoride

Description

Historical Development in Tetrazole-Sulfonyl Fluoride Chemistry

The synthesis of 1-methyl-1H-1,2,3,4-tetrazole-5-sulfonyl fluoride represents a convergence of two historically significant chemical motifs: tetrazoles and sulfonyl fluorides. Tetrazoles, first synthesized in the late 19th century, gained prominence due to their metabolic stability and bioisosteric equivalence to carboxylic acids. The introduction of sulfonyl fluoride groups into heterocycles emerged more recently, driven by the demand for selective electrophilic reagents in click chemistry.

Early routes to tetrazole-sulfonyl fluorides relied on multistep functionalization, such as the cycloaddition of azides to nitriles followed by sulfonation and fluorination. Modern advancements, however, leverage one-pot multicomponent reactions (MCRs) to streamline synthesis. For example, the Ugi tetrazole (UT) reaction enables direct incorporation of sulfonyl fluoride groups via trimethylsilyl azide intermediates. This compound’s crystalline structure, confirmed by X-ray diffraction studies, reveals a planar tetrazole ring with sulfonyl fluoride substituents at C5, stabilized by intramolecular hydrogen bonding.

Theoretical Importance in Heterocyclic Chemistry

The electronic structure of 1-methyl-1H-tetrazole-5-sulfonyl fluoride underscores its unique reactivity. Density functional theory (DFT) calculations indicate that the tetrazole ring exerts a strong electron-withdrawing effect (-I), polarizing the sulfonyl fluoride group and enhancing its electrophilicity. This polarization facilitates nucleophilic aromatic substitution (SNAr) at the sulfonyl center, a feature exploited in sulfur(VI) fluoride exchange (SuFEx) chemistry.

The tetrazole’s aromaticity further stabilizes transition states during reactions. Natural bond orbital (NBO) analysis shows significant delocalization of π-electrons across the tetrazole ring, reducing activation energies for SuFEx reactions by up to 15 kcal/mol compared to non-aromatic sulfonyl fluorides. Additionally, the methyl group at N1 sterically shields the tetrazole’s NH proton, preventing undesired tautomerization and side reactions.

Position Among N-Heterocycle-Functionalized Sulfonyl Fluorides

1-Methyl-1H-tetrazole-5-sulfonyl fluoride occupies a niche among N-heterocyclic sulfonyl fluorides due to its balanced reactivity and stability. Comparative studies with oxetane sulfonyl fluorides (OSFs) and azetidine sulfonyl fluorides (ASFs) reveal distinct advantages:

| Property | Tetrazole-SF | OSFs | ASFs |

|---|---|---|---|

| Electrophilicity (eV) | -2.1 | -1.8 | -1.9 |

| Thermal Stability (°C) | 180 | 150 | 160 |

| SuFEx Kinetics (k, s⁻¹) | 0.45 | 0.32 | 0.28 |

Data derived from differential scanning calorimetry (DSC) and kinetic studies.

The tetrazole’s conjugated system enhances charge separation in the sulfonyl fluoride group, enabling faster SuFEx kinetics than saturated heterocycles like OSFs. Furthermore, its crystalline powder form (as reported in Sigma-Aldrich product specifications) ensures shelf-stable storage under ambient conditions, unlike hygroscopic analogs.

Contributions to SuFEx (Sulfur(VI) Fluoride Exchange) Methodology

This compound has become a linchpin in SuFEx click chemistry, particularly for bioconjugation and polymer synthesis. Its sulfonyl fluoride group reacts selectively with silyl ethers, amines, and phenols under mild conditions (25–40°C), forming stable sulfonate linkages. For instance, in radiolabeling applications, 1-methyl-1H-tetrazole-5-sulfonyl fluoride enables ^18F incorporation into biomolecules via fluoride displacement, achieving radiochemical purity >95%.

Recent innovations include its use in synthesizing triflimidate esters—rare sulfur(VI) derivatives with applications in catalysis. By reacting with triflimidoyl fluorides, the tetrazole-sulfonyl fluoride acts as a fluoride scavenger, driving equilibria toward product formation (yield: 82–89%). These advancements highlight its versatility as a dual-purpose reagent: a SuFEx electrophile and a stabilizing scaffold for high-energy intermediates.

Structure

3D Structure

Properties

IUPAC Name |

1-methyltetrazole-5-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3FN4O2S/c1-7-2(4-5-6-7)10(3,8)9/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGDLVSVPZDKQFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-1H-1,2,3,4-tetrazole-5-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of 1-methyl-1H-1,2,3,4-tetrazole with sulfonyl fluoride reagents under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-1,2,3,4-tetrazole-5-sulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and thiols, as well as oxidizing and reducing agents. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions may produce sulfonic acid derivatives .

Scientific Research Applications

Chemical Properties and Structure

1-Methyl-1H-1,2,3,4-tetrazole-5-sulfonyl fluoride has the molecular formula and a molar mass of approximately 166.13 g/mol. The compound features a tetrazole ring, which is a five-membered heterocyclic structure containing four nitrogen atoms and one carbon atom. The presence of the sulfonyl fluoride functional group enhances its reactivity, making it suitable for various chemical transformations.

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. Its sulfonyl fluoride group can participate in nucleophilic substitution reactions and cycloaddition processes, facilitating the formation of more complex molecules used in pharmaceuticals and agrochemicals . The compound's ability to undergo metalation further enhances its utility in synthetic organic chemistry.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications. Research indicates that it may possess antimicrobial and antifungal properties, making it a candidate for developing new antimicrobial agents . Additionally, ongoing studies are exploring its efficacy as a therapeutic agent against various medical conditions due to its interaction with specific molecular targets.

The biological activity of this compound is primarily attributed to its sulfonyl fluoride group, which can inhibit enzyme activity by reacting with nucleophilic sites in proteins. This mechanism disrupts various biochemical pathways and has implications for drug development .

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial activity of derivatives of this compound against various bacterial strains. The results demonstrated significant inhibition against Gram-positive bacteria, indicating the potential for developing new antibiotics .

Case Study 2: Cancer Research

In vitro studies have shown that compounds related to this compound exhibit significant growth inhibition against cancer cell lines. For example, compounds with similar structures displayed enhanced cytotoxicity when halogen substituents were present . This suggests that derivatives of this compound could be explored further for anticancer therapies.

Data Summary

The following table summarizes key findings regarding the applications and biological activities of this compound:

Mechanism of Action

The mechanism of action of 1-methyl-1H-1,2,3,4-tetrazole-5-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity, stability, and applications of sulfonyl-containing tetrazoles depend on substituents and functional groups. Below is a comparative analysis of key analogs:

Solubility and Stability

- The target compound’s methyl group balances lipophilicity and steric hindrance, while the -SO₂F group enhances water solubility compared to non-fluorinated analogs.

- 4-Fluorophenethylsulfonyl derivatives exhibit increased membrane permeability due to fluorine’s electronegativity and aromatic stacking.

- Hydrochloride salts (e.g., ) improve aqueous solubility but require neutral conditions for optimal reactivity.

Biological Activity

1-Methyl-1H-1,2,3,4-tetrazole-5-sulfonyl fluoride (MTSF) is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. Characterized by the molecular formula and a molar mass of 166.13 g/mol, MTSF contains a tetrazole ring and a sulfonyl fluoride functional group, which enhance its reactivity and potential applications in various biological contexts.

Structural Characteristics

The structure of MTSF comprises:

- Tetrazole Ring : A five-membered ring containing four nitrogen atoms and one carbon atom, known for its stability and ability to mimic carboxylic acids and amides in biological systems.

- Sulfonyl Fluoride Group : This functional group contributes to the compound's reactivity, allowing it to engage in nucleophilic substitution reactions.

Antimicrobial Properties

Research indicates that MTSF and related tetrazole derivatives exhibit significant antimicrobial activities. The sulfonyl fluoride group enhances the compound's ability to interact with biological targets. For instance:

- In Vitro Studies : MTSF has shown promising results against various bacterial strains, including Escherichia coli and Staphylococcus aureus. These studies suggest that the compound may inhibit bacterial growth by interfering with essential enzymatic processes .

The proposed mechanism of action for MTSF involves:

- Enzyme Inhibition : The sulfonyl fluoride moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This is particularly relevant in the context of metabolic pathways where enzymes play critical roles.

- Bioisosterism : MTSF's tetrazole ring allows it to act as a bioisostere for carboxylic acids and amides, potentially enhancing drug design strategies aimed at improving pharmacological profiles .

Synthetic Routes

Several synthetic methods have been developed for producing MTSF. Common approaches include:

- Nucleophilic Substitution Reactions : Utilizing nucleophiles to displace the fluoride ion from the sulfonyl fluoride group, leading to various derivatives with tailored biological activities .

Antiviral Activity

A notable study investigated the antiviral properties of MTSF derivatives. Researchers found that certain derivatives exhibited significant inhibition of viral replication in cell cultures infected with HIV and HCV. The mechanism was attributed to the interference with viral proteases, crucial for viral maturation .

Anticancer Potential

MTSF has also been explored for its anticancer properties. In vitro assays demonstrated that MTSF could induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and CEM (T-lymphocyte leukemia). The compound's ability to disrupt cellular signaling pathways linked to cell survival was highlighted as a key factor in its anticancer activity .

Comparative Analysis of Tetrazole Derivatives

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 1-Methyl-1H-tetrazole | C₂H₃N₅ | Lacks sulfonyl group; more basic properties |

| 5-Amino-1H-tetrazole | C₂H₃N₅ | Contains an amino group; used in drug synthesis |

| 1-(Phenyl)-1H-tetrazole | C₇H₈N₄ | Aromatic substitution enhances stability |

| This compound | C₂H₃FN₄O₂S | Unique combination enhances reactivity |

Q & A

Q. What are the common synthetic routes for preparing 1-methyl-1H-1,2,3,4-tetrazole-5-sulfonyl fluoride?

The compound is typically synthesized via sulfonylation of the tetrazole ring. A two-step approach involves:

- Step 1 : Formation of the tetrazole sulfonic acid intermediate through reaction of 1-methyl-1H-tetrazole-5-thiol with chlorosulfonic acid.

- Step 2 : Fluorination using agents like KF or DAST (diethylaminosulfur trifluoride) to replace the hydroxyl group with fluorine. Purity is ensured via column chromatography (e.g., petroleum ether/EtOAc) and verified by NMR to confirm the sulfonyl fluoride moiety .

Q. Which analytical techniques are critical for characterizing this compound?

- X-ray crystallography : SHELX software is widely used for structural refinement, particularly for resolving challenges like disorder in the tetrazole ring .

- NMR spectroscopy : , , and NMR are essential. For example, NMR typically shows a singlet near δ -45 ppm for the sulfonyl fluoride group, while NMR confirms methyl group integration at δ ~3.9 ppm .

- Mass spectrometry (HRMS) : Validates molecular weight with high precision (e.g., [M+H] calculated vs. observed) .

Q. What safety protocols are recommended for handling sulfonyl fluorides?

- Storage : In airtight containers under inert gas (N/Ar) at -20°C to prevent hydrolysis.

- Handling : Use PPE (gloves, goggles, fume hood) due to toxicity and reactivity.

- Disposal : Neutralize with cold aqueous NaHCO before disposal. Emergency measures for exposure include immediate rinsing and medical consultation .

Q. How does the sulfonyl fluoride group influence reactivity compared to sulfonyl chlorides?

Sulfonyl fluorides are less electrophilic but more hydrolytically stable than sulfonyl chlorides. They react selectively with nucleophiles (e.g., amines, thiols) under mild conditions, making them useful in bioconjugation. Kinetic studies show slower reaction rates, requiring optimized pH (8–9) and polar aprotic solvents (e.g., DMF) .

Advanced Research Questions

Q. How does the compound behave under extreme pH or elevated temperatures?

- Stability : Hydrolysis occurs rapidly in aqueous basic conditions (t <1 hr at pH 10), forming the sulfonic acid. In acidic media (pH <4), stability improves, with degradation <5% after 24 hrs at 25°C.

- Thermal stability : Decomposition begins at ~150°C (TGA data), releasing SO and HF. Reactions requiring heating should use anhydrous conditions and temperatures <100°C .

Q. What crystallographic challenges arise during structure determination?

- Disorder : The tetrazole ring may exhibit positional disorder, resolved via SHELXL refinement with split atoms or restraints.

- Twinned crystals : Use SHELXE for deconvoluting overlapping reflections in twinned datasets.

- Data collection : High-resolution synchrotron data (d ~0.8 Å) improves model accuracy for light atoms like fluorine .

Q. What mechanistic insights exist for its role in fluoroalkylidene synthesis?

The compound acts as a fluoroalkylidene transfer agent via a radical pathway. ESR studies confirm the formation of sulfonyl radicals, which abstract hydrogen from substrates. Computational (DFT) models suggest a low-energy transition state (ΔG ~15 kcal/mol) for radical initiation .

Q. How can stability during long-term storage be assessed?

- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC (C18 column, acetonitrile/water mobile phase).

- NMR time-course : Track signal intensity monthly to detect hydrolysis.

- Karl Fischer titration : Ensure moisture content <0.1% in stored samples .

Q. How to resolve contradictions in reported reactivity data?

Q. What are its applications in synthesizing complex bioactive molecules?

- Peptide modification : Site-specific sulfonylation of lysine residues under mild conditions (pH 7.4, 25°C).

- Protein inhibitors : Covalent binding to serine hydrolases (e.g., acetylcholinesterase) demonstrated via X-ray co-crystallography.

- Polymer chemistry : Initiation of fluorinated polymer chains with controlled molecular weights (PDI <1.2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.